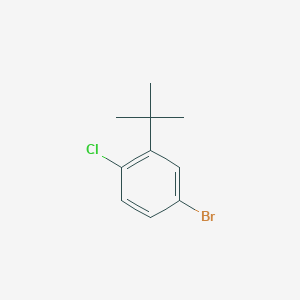

4-Bromo-2-(tert-butyl)-1-chlorobenzene

Overview

Description

The compound “4-Bromo-2-(tert-butyl)-1-chlorobenzene” is likely a halogenated aromatic compound, specifically a derivative of benzene. It has a bromine atom at the 4th position, a tert-butyl group at the 2nd position, and a chlorine atom at the 1st position on the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile towards electrophiles like bromine (Br2) or chlorine (Cl2). The tert-butyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a bromine atom, a chlorine atom, and a tert-butyl group attached to it. The positions of these substituents on the benzene ring could influence the compound’s reactivity .Chemical Reactions Analysis

As an aromatic compound, “4-Bromo-2-(tert-butyl)-1-chlorobenzene” could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(tert-butyl)-1-chlorobenzene” would depend on its structure. As a halogenated aromatic compound, it would likely be a relatively stable, non-polar molecule. It might have a relatively high boiling point due to the presence of halogens .Scientific Research Applications

Organic Synthesis

4-Bromo-2-(tert-butyl)-1-chlorobenzene: is a versatile compound in organic synthesis. It can be used as a building block for various organic reactions, including Suzuki-Miyaura cross-coupling , which is a widely applied method for forming carbon-carbon bonds. This reaction is particularly valuable due to its mild conditions and tolerance of various functional groups.

Pharmaceutical Research

In pharmaceutical research, this compound serves as an intermediate in the synthesis of more complex molecules. It’s particularly useful in the creation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . Its halogenated structure allows for further functionalization, making it a valuable precursor in drug development.

Material Science

4-Bromo-2-(tert-butyl)-1-chlorobenzene: finds applications in material science as well. It can be used in the synthesis of advanced materials, including polymers and organic electronic components . The presence of bromine and chlorine atoms makes it suitable for further chemical modifications required in material synthesis.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods . Its distinct chemical structure allows for easy identification and quantification when analyzing complex mixtures.

Environmental Science

The environmental impact of halogenated compounds like 4-Bromo-2-(tert-butyl)-1-chlorobenzene is a subject of study in environmental science. Researchers investigate its behavior in the environment, including degradation processes and potential bioaccumulation .

Industrial Applications

On an industrial scale, 4-Bromo-2-(tert-butyl)-1-chlorobenzene is used in the manufacture of dyes, agrochemicals, and flame retardants . Its reactivity with various organic and inorganic compounds makes it a valuable chemical in large-scale production processes.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-2-tert-butyl-1-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJUINLBFDQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(tert-butyl)-1-chlorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)

![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)

![4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1439267.png)

![N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439268.png)